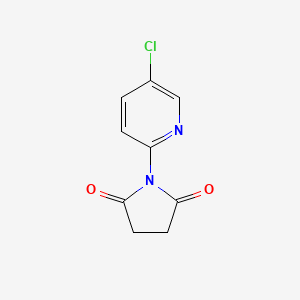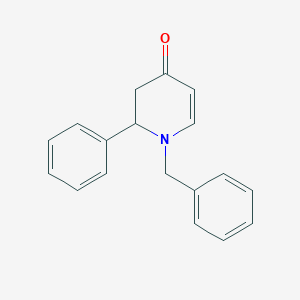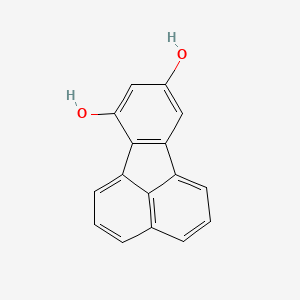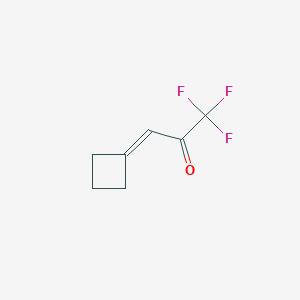![molecular formula C7H8OS5 B12551223 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one CAS No. 155199-99-8](/img/structure/B12551223.png)
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a complex organic compound characterized by its unique structure containing multiple sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound shares a similar dithiolo structure but differs in its oxygen content.
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Another related compound with a quinoline ring, known for its kinase inhibitory activity.
Uniqueness
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is unique due to its trithione structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
155199-99-8 |
|---|---|
分子式 |
C7H8OS5 |
分子量 |
268.5 g/mol |
IUPAC名 |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one |
InChI |
InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
InChIキー |
AHJYXFWWUIINNS-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(SCCS1)SC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


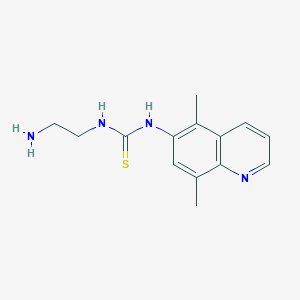

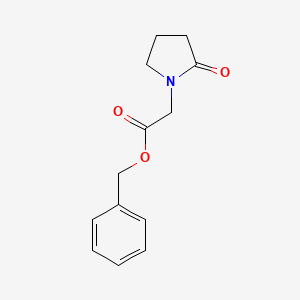
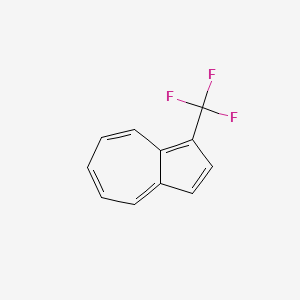


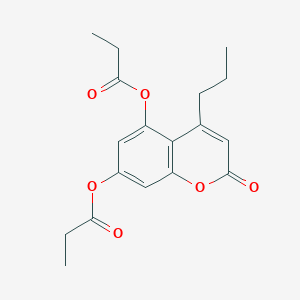
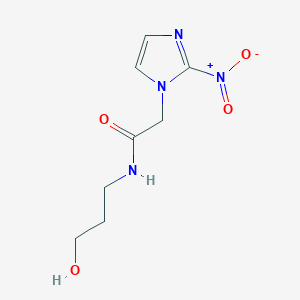
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

